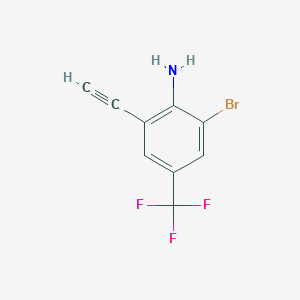
2-Bromo-6-ethynyl-4-(trifluoromethyl)aniline
Overview
Description
2-Bromo-6-ethynyl-4-(trifluoromethyl)aniline is a complex organic compound with the molecular formula C9H5BrF3N. This compound is characterized by the presence of a bromine atom, an ethynyl group, and a trifluoromethyl group attached to a benzenamine core. The trifluoromethyl group is known for its significant role in enhancing the chemical and physical properties of organic molecules, making this compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-ethynyl-4-(trifluoromethyl)aniline typically involves multiple steps, starting with the preparation of the benzenamine core. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The trifluoromethyl group is often introduced via radical trifluoromethylation, which involves the addition of a trifluoromethyl radical to the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-ethynyl-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinone derivatives or reduction to form amine derivatives.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as Sonogashira and Heck coupling.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Copper Co-catalysts: Used in Sonogashira coupling.
Radical Initiators: Used in trifluoromethylation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenamines, while coupling reactions can produce complex aromatic compounds with extended conjugation.
Scientific Research Applications
2-Bromo-6-ethynyl-4-(trifluoromethyl)aniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential as a pharmaceutical intermediate and in drug discovery.
Industry: Utilized in the development of advanced materials, such as polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-6-ethynyl-4-(trifluoromethyl)aniline involves its interaction with molecular targets through various pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes. The ethynyl group can participate in π-π stacking interactions, further stabilizing the compound’s binding to its targets .
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 2-bromo-4-(trifluoromethyl)-: Lacks the ethynyl group, which reduces its reactivity in coupling reactions.
Benzenamine, 2,4,6-tribromo-: Contains additional bromine atoms, which can lead to different reactivity and applications.
2-Bromo-6-chloro-4-(trifluoromethyl)benzenamine: Contains a chlorine atom instead of an ethynyl group, affecting its chemical properties and reactivity.
Uniqueness
The ethynyl group allows for versatile coupling reactions, while the trifluoromethyl group enhances its stability and lipophilicity .
Properties
Molecular Formula |
C9H5BrF3N |
|---|---|
Molecular Weight |
264.04 g/mol |
IUPAC Name |
2-bromo-6-ethynyl-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C9H5BrF3N/c1-2-5-3-6(9(11,12)13)4-7(10)8(5)14/h1,3-4H,14H2 |
InChI Key |
UBBQERSGSPQXSY-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(C(=CC(=C1)C(F)(F)F)Br)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













